3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Synthesis of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Schiff Base: The imino group is formed by the condensation of the benzothiazole derivative with an aldehyde.
Esterification: The final step involves the esterification of the hydroxyphenyl Schiff base with 3,5-dinitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: The nitro groups in the dinitrobenzoate ester can be reduced to amines under appropriate conditions.
Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydroxyphenyl group.
Reduction: Amino derivatives of the dinitrobenzoate ester.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The benzothiazole moiety is known for its biological activity, which can be harnessed in drug development .
Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery .
Industry
In industry, this compound can be used in the development of new materials, such as dyes or polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate likely involves interactions with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the dinitrobenzoate ester can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar biological activity.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst in organic synthesis.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C27H16N4O7S |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
[3-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C27H16N4O7S/c32-24-9-8-18(13-22(24)26-29-23-6-1-2-7-25(23)39-26)28-15-16-4-3-5-21(10-16)38-27(33)17-11-19(30(34)35)14-20(12-17)31(36)37/h1-15,32H |
InChI Key |
WUQKTECNCFMHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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